molecular formula C12H22O2 B1251288 3,6,7-Triepiinvictolide

3,6,7-Triepiinvictolide

Cat. No. B1251288
M. Wt: 198.3 g/mol
InChI Key: AZBHSLUQWMFDHU-ZRUFSTJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,7-Triepiinvictolide is a natural product found in Actinomyces with data available.

Scientific Research Applications

Click Chemistry in Drug Discovery

Click chemistry, specifically the copper-(I)-catalyzed 1,2,3-triazole formation, is an influential method in drug discovery. It involves reliable and practical chemical transformations, significantly impacting lead finding, proteomics, and DNA research. Triazole products, formed through this process, have shown strong associations with biological targets, indicating potential applications for compounds like 3,6,7-Triepiinvictolide (Kolb & Sharpless, 2003).

Advanced Pharmacokinetic Studies

The study of pharmacokinetics and pharmacodynamics is crucial in drug development. Radiolabelled compounds like those containing 3H isotopes are essential for tracing drug molecules without altering their structure or function. Techniques like iron-catalyzed tritiation illustrate the importance of incorporating isotopic labels, such as in 3,6,7-Triepiinvictolide, in early drug development stages (Yu et al., 2016).

Innovative Approaches in Chemistry

In the realm of chemistry, the synthesis of new compounds and the exploration of their properties are vital. The creation of new biobased coatings using a triglycidyl eugenol derivative through thiol-epoxy click reaction demonstrates the potential for novel applications and functional materials that might include structures similar to 3,6,7-Triepiinvictolide (Guzmán et al., 2018).

Triazole Derivatives in Medicinal Chemistry

Compounds containing triazole, such as 3,6,7-Triepiinvictolide, exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and antineoplastic effects. Their ability to bind with biomacromolecules through various interactions makes them significant candidates in medicinal chemistry (Deng, Sun, & Youssif, 2023).

Nuclear and Radiochemistry in National Defense

The field of nuclear and radiochemistry, especially in national defense research, highlights the importance of compounds like 3,6,7-Triepiinvictolide. This area focuses on radioanalytical chemistry, tritium chemistry, and radiation chemistry, crucial for national security and scientific advancements (Wang Xiao-lin, 2009).

properties

Product Name

3,6,7-Triepiinvictolide

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(3S,5R,6R)-3,5-dimethyl-6-[(2S)-pentan-2-yl]oxan-2-one

InChI

InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1

InChI Key

AZBHSLUQWMFDHU-ZRUFSTJUSA-N

Isomeric SMILES

CCC[C@H](C)[C@@H]1[C@@H](C[C@@H](C(=O)O1)C)C

Canonical SMILES

CCCC(C)C1C(CC(C(=O)O1)C)C

synonyms

3,6,7-tri-epi-invictolide
invictolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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